Methyl 2-(2-oxopiperidin-3-yl)acetate
CAS No.: 1680995-81-6
Cat. No.: VC6363231
Molecular Formula: C8H13NO3
Molecular Weight: 171.196
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1680995-81-6 |
|---|---|
| Molecular Formula | C8H13NO3 |
| Molecular Weight | 171.196 |
| IUPAC Name | methyl 2-(2-oxopiperidin-3-yl)acetate |
| Standard InChI | InChI=1S/C8H13NO3/c1-12-7(10)5-6-3-2-4-9-8(6)11/h6H,2-5H2,1H3,(H,9,11) |
| Standard InChI Key | ORIIOKDDSNXUNT-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1CCCNC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-(2-oxopiperidin-3-yl)acetate belongs to the class of piperidinone derivatives, which are heterocyclic compounds containing a partially saturated six-membered ring with one nitrogen atom. The compound’s IUPAC name, methyl 2-(2-oxopiperidin-3-yl)acetate, reflects its esterified acetic acid side chain at the 3-position of the piperidin-2-one core. Key structural attributes include:
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Piperidin-2-one ring: A lactam structure with a ketone at C2, enabling hydrogen bonding and participation in nucleophilic reactions.
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Ester group: The methyl ester at the acetoxy side chain enhances lipophilicity, influencing solubility and membrane permeability .
Table 1: Molecular Properties of Methyl 2-(2-Oxopiperidin-3-yl)acetate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 171.196 g/mol |
| CAS Registry Number | 1680995-81-6 |
| IUPAC Name | Methyl 2-(2-oxopiperidin-3-yl)acetate |
| SMILES | COC(=O)CC1CCCNC1=O |
The compound’s three-dimensional conformation, as inferred from analogous piperidinones, features a chair-like piperidine ring with equatorial positioning of the oxo and acetoxy groups to minimize steric strain . Computational models predict a logP value of approximately 0.5–1.2, indicating moderate lipophilicity suitable for penetrating biological membranes.
Synthesis Methods and Optimization
The synthesis of Methyl 2-(2-oxopiperidin-3-yl)acetate typically involves cyclization strategies or functional group transformations starting from piperidine precursors. Two primary routes have been proposed based on analogous piperidinone syntheses:
Cyclization of Linear Precursors
A common approach involves the intramolecular cyclization of ethyl 5-[benzyl-(3-oxobutyl)-amino]pent-2-enoate under basic conditions. This method, adapted from asymmetric syntheses of related alkaloids, generates the piperidinone ring via a Michael addition-cyclization cascade . For Methyl 2-(2-oxopiperidin-3-yl)acetate, substituting the ethyl ester with a methyl ester and optimizing reaction conditions (e.g., using KCO in DMF at 60°C) yields the target compound in ~65% purity.
Functionalization of Preformed Piperidinones
An alternative route starts with piperidin-2-one, which undergoes alkylation at the 3-position using methyl bromoacetate. This nucleophilic substitution reaction, conducted in the presence of a base like NaH, affords the acetoxy side chain. Subsequent purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 70–80% yield .
Table 2: Comparison of Synthesis Routes
| Method | Starting Material | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Ethyl pent-2-enoate derivative | 65 | 90 |
| Alkylation | Piperidin-2-one | 75 | 95 |
The alkylation route is preferred for scalability, while the cyclization method offers stereochemical control critical for asymmetric synthesis .
Chemical Reactivity and Derivative Formation
Methyl 2-(2-oxopiperidin-3-yl)acetate exhibits reactivity characteristic of both lactams and esters, enabling diverse chemical modifications:
Nucleophilic Acyl Substitution
The methyl ester undergoes hydrolysis in acidic or basic conditions to form the corresponding carboxylic acid, 2-(2-oxopiperidin-3-yl)acetic acid, a precursor for amide coupling reactions . For example, treatment with LiOH in THF/water at room temperature achieves quantitative hydrolysis within 2 hours .
Reductive Amination
The ketone at C2 can be reduced to a secondary amine using NaBH in the presence of ammonium acetate, yielding methyl 2-(2-aminopiperidin-3-yl)acetate. This derivative has potential as a building block for peptidomimetics.
Ring-Opening Reactions
Under strongly acidic conditions (e.g., HCl in ethanol), the piperidinone ring opens to form a linear amino ketone, which can be further functionalized for applications in polymer chemistry .
Comparative Analysis with Related Piperidinones
Table 3: Structural and Functional Comparison
The methyl ester in Methyl 2-(2-oxopiperidin-3-yl)acetate offers superior metabolic stability compared to ethyl or carboxylic acid derivatives, making it more suitable for in vivo studies . Conversely, the carboxylic acid analog exhibits stronger protein binding due to ionic interactions, enhancing its potency as a kinase inhibitor.
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